molecular formula C12H10O2 B3052021 2-phenylbenzene-1,3-diol CAS No. 3796-74-5

2-phenylbenzene-1,3-diol

Cat. No.: B3052021
CAS No.: 3796-74-5
M. Wt: 186.21 g/mol
InChI Key: UPXZHXVOMCGZDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of biphenyl derivatives. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Applications

2-Phenylbenzene-1,3-diol has been identified for its potential therapeutic uses:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The compound's structure allows it to interact with bacterial cell membranes effectively .
  • Antioxidant Properties : The compound has shown promise as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .
  • Ligand in Catalysis : In synthetic organic chemistry, this compound acts as a ligand in various catalytic cycles. It has been utilized in CoCl₂ reactions to study elimination processes, showcasing its role in facilitating chemical transformations .

Material Science Applications

The compound plays a vital role in the development of advanced materials:

  • Polymer Production : this compound is used in the synthesis of polyphenylene ether (PPE) resins. These materials are known for their thermal stability and electrical insulating properties, making them suitable for electronic applications .
  • Fluorescent Materials : Research into biphenyl derivatives highlights the potential of this compound in creating fluorescent layers for organic light-emitting diodes (OLEDs). Its structural characteristics allow for effective light emission properties when incorporated into OLED architectures .

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through various methods:

MethodDescription
HydroxylationThe introduction of hydroxyl groups into biphenyl structures can yield this compound through controlled reaction conditions .
Electrophilic SubstitutionThis method involves the substitution of hydrogen atoms on the benzene rings with hydroxyl groups under acidic conditions .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into PPE resins showed enhanced thermal stability and mechanical properties. The synthesized polymers exhibited superior performance in high-temperature applications compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-phenylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The biphenyl structure allows for π-π interactions and other aromatic interactions, which can affect its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1,1’-biphenyl-2,2’-diol: Similar structure but with hydroxyl groups at different positions.

    1,1’-biphenyl-4,4’-diol: Another biphenyl diol with hydroxyl groups at the para positions.

    2,2’-dihydroxybiphenyl: A closely related compound with hydroxyl groups at the ortho positions.

Uniqueness

The ortho positioning of the hydroxyl groups allows for unique intramolecular interactions and reactivity patterns compared to other biphenyl diols .

Properties

CAS No.

3796-74-5

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-phenylbenzene-1,3-diol

InChI

InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H

InChI Key

UPXZHXVOMCGZDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 16 (400 mg, 1.46 mmol) in MeOH (12.0 mL) at room temperature was treated dropwise with 3 M HCl (430 μL, 11.7 mmol), then heated to reflux for one hour. Water (15 mL) was added and the solution was extracted with EtOAc (3×20 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 17 as an orange amorphous solid (269 mg, 99%): 1H NMR (CDCl3, 400 MHz) 7.60 (d, J=7.6 Hz, 2H), 7.53-7.49 (m, 1H), 7.46-7.44 (m, 2H), 7.18 (t, J=8.2 Hz, 1H), 6.62 (d, J=8.2 Hz, 2H), 4.84 (s, 1H), 4.83 (s, 1H).
Name
16
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
430 μL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

2,6-Dimethoxybiphenyl (5.00 g) and 15 g of pyridinium hydrochloride were placed in the round-bottom flask and immersed in the oil bath (210° C., 1.5 hours). Then the reaction was cooled down to room temperature, diluted with 200 ml of water and extracted with ethyl acetate (4×50 ml). Organic fractions were combined, dried over sodium sulfate and evaporated. The residue was subjected to column chromatography on silica gel (eluent hexane/ethyl acetate 1/1 mixture), providing 3.3 of biphenyl-2,6-diol as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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